molecular formula C7H15NO B169839 (S)-2-(Methoxymethyl)piperidine CAS No. 149054-86-4

(S)-2-(Methoxymethyl)piperidine

Cat. No.: B169839
CAS No.: 149054-86-4
M. Wt: 129.2 g/mol
InChI Key: IBPHVNKZLOQXAX-ZETCQYMHSA-N
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Description

(S)-2-(Methoxymethyl)piperidine is a chiral piperidine derivative with the molecular formula C7H15NO It is characterized by the presence of a methoxymethyl group attached to the second carbon of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(Methoxymethyl)piperidine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available piperidine.

    Protection: The nitrogen atom of piperidine is protected using a suitable protecting group such as a Boc (tert-butoxycarbonyl) group.

    Alkylation: The protected piperidine is then subjected to alkylation with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Deprotection: The final step involves the removal of the protecting group to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: (S)-2-(Methoxymethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols are used under basic conditions.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Secondary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(S)-2-(Methoxymethyl)piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of fine chemicals and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-(Methoxymethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target molecule.

Comparison with Similar Compounds

    (S)-2-(Hydroxymethyl)piperidine: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.

    (S)-2-(Ethoxymethyl)piperidine: Contains an ethoxymethyl group, offering different steric and electronic properties.

    (S)-2-(Aminomethyl)piperidine: Features an aminomethyl group, which can significantly alter its reactivity and biological activity.

Uniqueness: (S)-2-(Methoxymethyl)piperidine is unique due to the presence of the methoxymethyl group, which imparts specific chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

(2S)-2-(methoxymethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-9-6-7-4-2-3-5-8-7/h7-8H,2-6H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPHVNKZLOQXAX-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427465
Record name (S)-2-(METHOXYMETHYL)PIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149054-86-4
Record name (S)-2-(METHOXYMETHYL)PIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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